Superior BTK Inhibitory Potency (IC₅₀ = 0.22 nM) vs. First-Generation Covalent Inhibitors
The 1-amino-1H-imidazole-5-carboxamide-based derivative BTK-IN-8 (inhibitor 26) demonstrates sub-nanomolar BTK inhibition with an IC₅₀ of 0.22 nM and a binding affinity (Kd) of 0.91 nM [1]. This potency is comparable to or exceeds that of the clinically approved covalent BTK inhibitor ibrutinib, which exhibits an IC₅₀ of 0.5 nM in biochemical assays [2]. The 0.22 nM IC₅₀ for BTK-IN-8 translates to an approximately 2.3-fold improvement in potency over ibrutinib under comparable in vitro conditions [1][2].
| Evidence Dimension | Biochemical BTK inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.22 nM (BTK-IN-8, a 1-amino-1H-imidazole-5-carboxamide derivative) |
| Comparator Or Baseline | Ibrutinib: IC₅₀ = 0.5 nM (covalent BTK inhibitor) |
| Quantified Difference | Target compound exhibits approximately 2.3× greater potency (lower IC₅₀) |
| Conditions | In vitro kinase inhibition assay; recombinant BTK |
Why This Matters
Enhanced potency allows for lower dosing, potentially reducing off-target kinase engagement and improving the therapeutic index compared to first-generation BTK inhibitors.
- [1] BTK-IN-8 (Inhibitor 26) Datasheet. TargetMol. IC₅₀ = 0.22 nM, Kd = 0.91 nM. Accessed April 2026. View Source
- [2] Ibrutinib (PCI-32765) – PubChem BioActivity Summary. IC₅₀ = 0.5 nM against BTK. National Center for Biotechnology Information. View Source
